The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule with significant research potential. It is classified as a thioacetamide derivative and is characterized by a complex structure that includes multiple heterocycles. The compound is identified by the CAS number 536714-50-8 and has a molecular formula of C21H15ClN6O2S2, with a molecular weight of approximately 482.96 g/mol. It is primarily utilized in non-human research settings and is not approved for therapeutic or veterinary applications.
The synthesis of this compound typically involves multi-step organic reactions that construct the various functional groups present in its structure. The general approach includes:
The synthesis may require specific reagents such as chlorinated aromatic compounds, thioketones, and acetic anhydride or acetyl chloride for acetamide formation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
The molecular structure of 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be represented in various formats:
InChI=1S/C21H15ClN6O2S2/c1-11-26-27-20(32-11)24-16(29)10-31-21-25-17-14-4-2-3-5-15(14)23-18(17)19(30)28(21)13-8-6-12(22)7-9-13/h2-9,23H,10H2,1H3,(H,24,27,29)
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
The compound features multiple rings and functional groups that contribute to its chemical properties and biological activity. Its structural complexity allows for various interactions with biological targets.
The compound can participate in several chemical reactions typical of thioamides and heterocyclic compounds:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
While specific mechanisms of action for this compound are not extensively documented, similar compounds often exhibit activity through:
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.
The physical properties of 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles due to the presence of nitrogen and sulfur atoms in the structure.
This compound has potential applications in several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: